3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate
Description
3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate is a sulfonate ester characterized by a fused dihydronaphthalene ring system conjugated with an imine group (C=N) linked to a 4-methylbenzenesulfonate moiety. This compound is structurally distinct due to its partially hydrogenated naphthalene core, which reduces aromaticity compared to fully unsaturated naphthalene derivatives. The sulfonate group enhances water solubility and reactivity, making it a candidate for applications in organic synthesis, catalysis, or pharmaceutical intermediates.
Properties
CAS No. |
6339-09-9 |
|---|---|
Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3,4-dihydro-2H-naphthalen-1-ylideneamino) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO3S/c1-13-9-11-15(12-10-13)22(19,20)21-18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12H,4,6,8H2,1H3 |
InChI Key |
DTDCYVFTPDCUOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or platinum may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional group similarities with (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), which features a sulfonamide group, a methoxyphenyl substituent, and a fully aromatic naphthalene system. Key differences include:
- Core Structure : The target compound’s dihydronaphthalenylidene group introduces partial saturation, altering electronic conjugation and steric effects compared to the fully aromatic naphthalene in .
- Functional Groups : The sulfonate ester (O-SO₃⁻) in the target compound is more polar and acidic than the sulfonamide (N-SO₂) in , influencing solubility and reactivity.
- Chirality : The compound in is stereochemically pure ([α]D20 +2.5), whereas the target sulfonate lacks chiral centers unless the imine or dihydro ring introduces asymmetry.
Physicochemical Properties
The table below contrasts key properties of the target compound with the sulfonamide analog from :
Research Findings and Discussion
- Spectroscopic Differences : The target compound’s ¹H NMR would show upfield shifts for protons on the dihydro-naphthalene ring compared to aromatic protons in . The imine proton (C=N-H) may resonate near δ 8.5–9.0 ppm, absent in .
- Stability : The sulfonate’s hydrolytic susceptibility contrasts with the hydrolytically stable sulfonamide in , necessitating careful storage conditions.
- Synthetic Utility : The target compound’s sulfonate group could facilitate coupling reactions in drug synthesis, whereas the sulfonamide in is tailored for chiral induction.
Biological Activity
3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C13H13N1O3S
- Molecular Weight : 265.31 g/mol
- CAS Number : 19832-98-5
The compound is characterized by a naphthalene derivative structure, which is often associated with various biological activities including antibacterial and anticancer properties.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Preliminary assays have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways.
Antimicrobial Activity
A study conducted on various derivatives of naphthalene compounds found that this compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, demonstrating IC50 values of approximately 25 µM and 30 µM respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies
A notable case study involved the synthesis of several analogs of the compound to evaluate their biological effectiveness. The study highlighted that modifications in the sulfonate group significantly impacted both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
